Gallium (III) isopropoxide

Catalysis Lewis Acidity Group 13 Chemistry

Gallium (III) isopropoxide, with the formula Ga(OC₃H₇)₃ and molecular weight 246.98 g/mol , is a metal-organic alkoxide belonging to the Group 13 family. It is commercially available as a mixture of oligomers, which manifests as a moisture-sensitive yellow viscous liquid or waxy solid.

Molecular Formula C3H8GaO
Molecular Weight 129.82 g/mol
CAS No. 4452-61-3
Cat. No. B3069342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallium (III) isopropoxide
CAS4452-61-3
Molecular FormulaC3H8GaO
Molecular Weight129.82 g/mol
Structural Identifiers
SMILESCC(C)O.[Ga]
InChIInChI=1S/C3H8O.Ga/c1-3(2)4;/h3-4H,1-2H3;
InChIKeyJTPVILBGRKEEOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gallium (III) Isopropoxide (CAS 4452-61-3): A Core Precursor for Ga₂O₃ Thin Films and Nanomaterials


Gallium (III) isopropoxide, with the formula Ga(OC₃H₇)₃ and molecular weight 246.98 g/mol , is a metal-organic alkoxide belonging to the Group 13 family. It is commercially available as a mixture of oligomers, which manifests as a moisture-sensitive yellow viscous liquid or waxy solid . As a single-source precursor, it is a cornerstone material for the synthesis of high-purity gallium oxide (Ga₂O₃) thin films and nanomaterials, a critical component in advanced semiconductors, transparent conducting oxides (TCOs), and gas sensors [1][2]. Its utility spans several key deposition and synthesis techniques, including Metal-Organic Chemical Vapor Deposition (MOCVD), Atomic Layer Deposition (ALD), and sol-gel processing [1][3].

Why Gallium (III) Isopropoxide Is Not Interchangeable with Other Gallium or Group 13 Precursors


Selecting a gallium precursor is not a trivial substitution; the choice of ligand directly governs critical process parameters and end-product properties. While other gallium sources like gallium acetylacetonate [Ga(acac)₃] [1], gallium nitrate [2], or the analogous aluminum or indium isopropoxides [3] might seem viable, they lead to divergent outcomes in terms of film purity, morphology, and electrical performance. Key differentiating factors include the compound's Lewis acidity, which dictates catalytic activity [3]; its vapor pressure and thermal stability, which define deposition windows and efficiency in MOCVD/ALD [1]; and its molecular structure, which as an oligomeric mixture [4], influences solubility and the hydrolysis pathway in sol-gel processes. Using an alternative without understanding these specific, quantifiable differences risks process failure, such as the inability to form a film [1], the introduction of detrimental impurities, or the failure to meet target performance metrics like electrical resistivity in TCO applications [5].

Quantifiable Differentiation of Gallium (III) Isopropoxide: A Technical Procurement Guide


Distinct Lewis Acidity Profile Among Group 13 Alkoxides

The Lewis acidity of gallium (III) isopropoxide is a key differentiating property. Studies using the Gutmann-Beckett method show that gallium halide complexes, which serve as a baseline for the metal center's inherent properties, are more Lewis acidic than their indium analogues [1]. This characteristic is generalizable to alkoxide complexes, making gallium isopropoxide a more potent Lewis acid catalyst than indium isopropoxide for reactions like ring-opening polymerization [1].

Catalysis Lewis Acidity Group 13 Chemistry

Achievement of High-Conductivity Ga-Doped ZnO Transparent Electrodes via ALD

In the fabrication of gallium-doped zinc oxide (Ga:ZnO) films by Atomic Layer Deposition (ALD), using gallium(III) isopropoxide (GTIP) as the Ga precursor yields films with a specific combination of electrical and optical properties [1]. At an optimal doping concentration of 5 at.% Ga deposited at 250 °C, the resulting films exhibit a carrier concentration of 7.2 × 10²⁰ cm⁻³, a resistivity of ≈3.5 × 10⁻³ Ωcm, and an optical transmittance of 83.5% [1].

Transparent Conductive Oxide Atomic Layer Deposition Thin Film Electronics

High Volatility and Distillability Compared to Other Gallium Alkoxides

Gallium isopropoxide is identified as the most important gallium alkoxide for certain applications due to its favorable physical properties. A patent on purifying gallium alkoxides explicitly states that 'gallium isopropoxide has a high vapor pressure, can be distilled with ease, and used as a raw material for other gallium alkoxides' [1]. Its boiling point is reported as 120 °C at 1.0 mm Hg [2].

MOCVD Vapor Pressure Precursor Purification

Defined Dimeric Vapor Structure for Predictable CVD Behavior

Mass spectrometry studies of gallium isopropoxide vapor have determined that the most stable form in the gas phase is the dimer, [Ga(OⁱPr)₃]₂ [1]. This contrasts with aluminum ethoxide, which exists primarily as a tetramer in the vapor phase under similar conditions [1].

MOCVD Vapor Phase Analysis Precursor Chemistry

Optimal Industrial and Research Applications for Gallium (III) Isopropoxide


Atomic Layer Deposition (ALD) of Ga-doped ZnO Transparent Conductive Oxides (TCOs)

For fabricating high-performance Ga-doped ZnO films by ALD, gallium(III) isopropoxide (GTIP) is a proven Ga precursor. Its use enables the deposition of films with a carrier concentration of 7.2 × 10²⁰ cm⁻³ and low resistivity of ≈3.5 × 10⁻³ Ωcm at 5 at.% Ga doping, offering a viable pathway for TCO applications as an alternative to indium-based materials [1]. The precursor's volatility supports a reasonable growth rate for this application [1].

MOCVD of Stoichiometric Ga₂O₃ Thin Films

Gallium isopropoxide is a highly effective single-source precursor for growing amorphous Ga₂O₃ thin films via MOCVD. Films deposited on Si(100) substrates within a temperature range of 500-600 °C are stoichiometric and exhibit low carbon contamination (less than 3.5% surface region content) [1][2]. This makes it suitable for applications requiring high-purity dielectric layers or active semiconductor materials.

Sol-Gel Synthesis of β-Ga₂O₃ Nanoparticles

In solution-based sol-gel processes, gallium isopropoxide serves as an effective precursor for synthesizing gallium oxide nanoparticles. Its hydrolysis at room temperature, followed by calcination at 500 °C, reliably yields nanosized β-Ga₂O₃ particles in the 10–20 nm size range, providing a straightforward route for nanomaterial fabrication [1].

Synthesis of Mixed-Metal Oxide Catalysts and Materials

Gallium isopropoxide is an ideal component for the synthesis of mixed-metal oxides and heterometallic alkoxides. Its documented ability to react with other alkoxides, such as aluminum isopropoxide [1] or indium isopropoxide [2], allows for the precise tuning of material composition. This property is exploited to create catalysts (e.g., for NOx reduction) [3] or materials like (Ga₁₋ₓInₓ)₂O₃ mixed crystals for specialized electronic devices such as ultraviolet sensors [2].

Quote Request

Request a Quote for Gallium (III) isopropoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.